4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid
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Overview
Description
4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a benzenesulfonyl group attached to the methyl group at the 4-position of the thiophene ring and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Additionally, the Fiesselmann synthesis involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods: On an industrial scale, thiophene derivatives can be synthesized by cyclization of butane, butadiene, or butenes with sulfur . This method is efficient and provides high yields of the desired thiophene derivatives. Another industrial method involves the heating of a mixture of sodium succinate and phosphorus trisulfide (P2S3), which yields thiophene derivatives with moderate yields .
Chemical Reactions Analysis
Types of Reactions: 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiophene ring is known for its reactivity towards electrophilic substitution reactions due to the electron-rich nature of the sulfur atom .
Common Reagents and Conditions: Common reagents used in the reactions of thiophene derivatives include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In material science, thiophene-based compounds are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity . These interactions contribute to the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid include other thiophene derivatives such as thiophene-2-carboxylic acid, thiophene-3-carboxylic acid, and benzo[b]thiophene-2-carboxylic acid .
Uniqueness: What sets this compound apart from other thiophene derivatives is the presence of the benzenesulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, stability, and reactivity, making it a valuable scaffold for drug development and material science applications .
Properties
CAS No. |
61854-95-3 |
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Molecular Formula |
C12H10O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
4-(benzenesulfonylmethyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O4S2/c13-12(14)11-6-9(7-17-11)8-18(15,16)10-4-2-1-3-5-10/h1-7H,8H2,(H,13,14) |
InChI Key |
ALSYYRXHEMXOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
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